(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Analgesic pharmacology Chiral resolution Opioid screening

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride (CAS 24301-90-4), also designated as lefetamine hydrochloride or L-SPA, is a chiral 1,2-diarylethylamine derivative with the molecular formula C₁₆H₂₀ClN and molecular weight 261.79 g/mol. This compound belongs to the 1,2-diphenylethylamine class, which encompasses clinically relevant agents spanning analgesia, epilepsy, neurodegenerative disease, and depression.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
CAS No. 24301-90-4
Cat. No. B159241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
CAS24301-90-4
SynonymsSantenol
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H
InChIKeyVKIHKZMKDNVEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-N,N-Dimethyl-1,2-diphenylethylamine Hydrochloride (CAS 24301-90-4): Compound Identity, Pharmacological Class, and Procurement Context


(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride (CAS 24301-90-4), also designated as lefetamine hydrochloride or L-SPA, is a chiral 1,2-diarylethylamine derivative with the molecular formula C₁₆H₂₀ClN and molecular weight 261.79 g/mol [1]. This compound belongs to the 1,2-diphenylethylamine class, which encompasses clinically relevant agents spanning analgesia, epilepsy, neurodegenerative disease, and depression [2]. Historically marketed in Japan and Italy under the trade name Santenol as an opioid analgesic in oral (50 mg tablet) and intramuscular (60 mg) formulations, lefetamine exhibits a dual pharmacological profile combining opioid receptor agonism with monoamine reuptake inhibition [1]. The compound was subsequently classified as a controlled substance in numerous jurisdictions following widespread abuse, and is now primarily sourced for forensic analytical reference, pharmacological research, and metabolism studies [1][2]. Critical procurement note: CAS 24301-90-4 is variably assigned across vendor catalogs; the (-)-enantiomer hydrochloride is more precisely identified by CAS 14148-99-3, and verification of stereochemical identity via specific optical rotation is essential [1].

Why (±)-Racemic, (+)-Enantiomer, or N-Alkyl Designer Analogs Cannot Substitute for (-)-N,N-Dimethyl-1,2-diphenylethylamine Hydrochloride in Research and Forensic Applications


The 1,2-diphenylethylamine scaffold exhibits extreme stereochemical dependence in pharmacological activity: the levorotatory (-)-enantiomer alone carries analgesic efficacy, while the dextrorotatory (+)-enantiomer and all racemic mixtures are essentially inactive in classical pain models [1]. This binary activity profile means that procurement of the racemate or incorrect enantiomer yields material that is pharmacologically inert for opioid-dependent endpoints. Furthermore, N-alkyl chain length directly modulates the cytochrome P450 metabolic pathway distribution—the N,N-dimethyl substitution pattern of lefetamine engages CYP2B6 as the dominant clearance route (72% of net clearance), whereas its N-ethyl (NEDPA) and N-isopropyl (NPDPA) designer analogs redistribute metabolic burden substantially across CYP2C19 and CYP3A4 [2]. Clinically, the (-)-enantiomer behaves as an opioid partial agonist capable of relieving withdrawal without precipitating it—a profile distinctly different from full μ-agonists like morphine and from N-alkyl analogs that have not undergone equivalent clinical characterization [3]. Generic interchange without stereochemical and N-substitution verification therefore risks both null pharmacological results and irreproducible metabolic or toxicological data.

Quantitative Differentiation Evidence for (-)-N,N-Dimethyl-1,2-diphenylethylamine Hydrochloride Against Closest Analogs and Alternatives


Enantiomer-Dependent Analgesic Activity: (-)-Lefetamine vs. (+)-Enantiomer and Racemate in Haffner and D'Amour-Smith Assays

In the foundational 1960 structure-activity study by Ogiu et al., a systematic evaluation of nine 1,2-diphenylethylamine derivatives revealed an absolute stereochemical requirement for analgesic activity: all dextrorotatory compounds exhibited zero analgesic activity, whereas levorotatory compounds demonstrated measurable analgesia, with the N,N-dimethylated levorotatory derivative—(-)-lefetamine—showing the strongest effect among all congeners tested [1]. The racemic mixtures across all nine derivatives displayed only weak or negligible action [1]. Subsequent work by Natsuka et al. (1975) confirmed that (-)-N,N-dimethyl-1,2-diphenylethylamine (designated Spa) shares its absolute configuration at the C-9 asymmetric center with (-)-morphine, establishing a stereochemical basis for opioid receptor recognition [2].

Analgesic pharmacology Chiral resolution Opioid screening Enantiomeric potency

Opioid Receptor Affinity: Lefetamine Displays ~50-Fold Lower Affinity Than Morphine Across μ, δ, and κ Subtypes

De Montis et al. (1985) characterized the opioid pharmacology of lefetamine using in vivo behavioral models and in vitro radioligand displacement assays. In mice, lefetamine produced motor hyperactivity at 50 mg/kg and analgesia at 60 mg/kg, both effects fully abolished by naloxone pretreatment, confirming opioid receptor mediation [1]. In competitive displacement studies using [³H]-Naloxone (μ-preferring), [³H]-D-Ala-Met-Enkephalinamide (δ-preferring), and [³H]-Ethylketocyclazocine (κ-preferring), lefetamine competed with all three opioid radioligands but exhibited an affinity approximately 50-fold lower than that of morphine across the receptor subtypes [1]. The displacing capacity of lefetamine was decreased in the presence of 50 mM Na⁺, a hallmark of opioid agonist behavior [1]. This 50-fold affinity differential positions lefetamine as a moderately potent opioid ligand, distinct from high-affinity full agonists like morphine or fentanyl.

Opioid receptor binding Radioligand displacement Naloxone reversal Mu/delta/kappa selectivity

Cytochrome P450 Isozyme Contribution: Lefetamine vs. N-Ethyl (NEDPA) and N-Isopropyl (NPDPA) Designer Analogs

Wink et al. (2015) conducted a comparative CYP phenotyping study of lefetamine and its two N-alkyl designer analogs, NEDPA and NPDPA. Using the relative activity factor approach with recombinant human CYP isozymes, the net clearance contributions for lefetamine N-dealkylation were: CYP1A2 8%, CYP2B6 72%, CYP2C19 2%, CYP2D6 1%, and CYP3A4 17% [1]. For NEDPA: CYP1A2 27%, CYP2B6 30%, CYP2C19 23%, CYP2D6 4%, CYP3A4 17%. For NPDPA: CYP1A2 18%, CYP2B6 24%, CYP2C19 28%, CYP3A4 30% [1]. CYP2D6 contributed to lefetamine and NEDPA metabolism but not NPDPA. All three compounds followed classic Michaelis-Menten kinetics, and the involvement of at least four CYP isozymes in each case suggests a low risk of CYP-mediated drug-drug interactions; however, the distinct isozyme distribution patterns mean that CYP2B6 polymorphisms (affecting ~5-10% of populations) will disproportionately impact lefetamine clearance relative to its analogs [1].

Drug metabolism Cytochrome P450 phenotyping Toxicokinetics Designer drug differentiation

NMDA Receptor Stereoselectivity: >30-Fold Potency Difference Between DPEA Enantiomers in [³H]MK-801 Binding

Berger et al. (2009) resolved racemic 1,2-diphenylethylamine (DPEA) into its (S)- and (R)-enantiomers and evaluated their ability to inhibit [³H]MK-801 binding to rat brain membranes as a measure of NMDA receptor channel blockade. The study demonstrated stereospecificity factors ranging from 0.5 to 50 across the DPEA and DEP (1-(1,2-diphenylethyl)piperidine) enantiomer pairs, with DPEA and DEP exhibiting stereo-factors exceeding 30 [1]. The more potent DPEA enantiomer (S)-5a displayed a high degree of spermine sensitivity, a property shared with (S)-ketamine and primary amine channel blockers, while the more potent DEP enantiomer (S)-6 behaved similarly to the high-affinity channel ligand MK-801 [1]. This spermine sensitivity modulation represents a pharmacologically meaningful discriminator between open-channel blockers with different binding modes within the NMDA receptor pore, with potential implications for side-effect profiles [1][2].

NMDA receptor pharmacology Channel blocker Stereoselectivity Radioligand binding

Clinical Opioid Partial Agonism: Lefetamine Relieves Opiate Withdrawal Without Precipitating Withdrawal in Stabilized Addicts

Mannelli et al. (1989) conducted a controlled clinical evaluation of lefetamine's opioid activity in human subjects. Ten lefetamine abusers were hospitalized and subjected to naloxone and pentazocine challenge tests; the naloxone test was positive, confirming opioid receptor involvement, and pentazocine (a mixed agonist-antagonist) could be substituted for lefetamine without adverse effect [1]. In a second cohort of ten opiate-dependent patients experiencing acute withdrawal, lefetamine administration effectively relieved withdrawal symptoms. Critically, when lefetamine was administered to ten methadone-stabilized opiate addicts, it did not precipitate withdrawal—a hallmark of partial agonist pharmacology that distinguishes it from antagonist-precipitated withdrawal seen with naloxone or naltrexone [1]. This clinical profile contrasts with full μ-agonists such as morphine, which suppress withdrawal through full receptor activation, and with antagonists such as naloxone, which precipitate withdrawal in dependent individuals [1].

Opioid partial agonist Withdrawal management Naloxone challenge Clinical pharmacology

Chiral Identity Verification: Specific Optical Rotation as a Procurement Gate for (-)-Lefetamine Hydrochloride

The (-)-enantiomer of N,N-dimethyl-1,2-diphenylethylamine (free base) exhibits a specific optical rotation of [α]D²⁰ -124.2° (ethanol), while the hydrochloride salt (CAS 14148-99-3) has a melting point of 218-220°C [1][2]. These physicochemical constants provide the essential identity verification parameters for procurement. Critically, CAS 24301-90-4 is assigned inconsistently across vendor catalogs: some suppliers list it as the (±)-racemic hydrochloride, others as the (+)-enantiomer, and yet others associate it with the (-)-form . The AKSci catalog, for example, lists CAS 24301-90-4 specifically as (+)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride with 95% minimum purity, while Cayman Chemical's forensics catalog lists the same CAS as (±)-lefetamine hydrochloride . The NCATS Inxight database associates CAS 24301-90-4 with the (-)-enantiomer hydrochloride, confirming the regulatory complexity [2]. This CAS number ambiguity means that optical rotation measurement is the only definitive method for confirming enantiomeric identity upon receipt.

Chiral purity Optical rotation Quality control Procurement specification

Validated Application Scenarios for (-)-N,N-Dimethyl-1,2-diphenylethylamine Hydrochloride Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Lefetamine and N-Alkyl Designer Drug Differentiation

The unique CYP metabolic fingerprint of lefetamine—with CYP2B6 mediating 72% of N-dealkylation clearance versus only 24-30% for NEDPA and NPDPA—makes authentic (-)-lefetamine hydrochloride the indispensable reference standard for forensic urine screening method development [1]. Wink et al. (2014, 2015) established that lefetamine-specific metabolites (bis-nor, bis-nor-hydroxy, nor-hydroxy, nor-di-hydroxy, and nor-hydroxy-glucuronide) can be detected in human urine using GC-MS and LC-MSⁿ standard urine screening approaches (SUSA) following therapeutic dosing, enabling unambiguous differentiation from NEDPA and NPDPA ingestion [1][2]. Forensic laboratories procuring this compound for LC-HR-MS/MS spectral library construction should verify enantiomeric identity via optical rotation due to documented CAS number ambiguity across vendor catalogs [3].

Opioid Receptor Pharmacology: Partial Agonist Mechanistic Studies and Biased Signaling Research

Lefetamine's opioid partial agonist profile—clinically demonstrated by its ability to relieve opiate withdrawal without precipitating withdrawal in methadone-stabilized addicts—positions it as a mechanistically informative tool compound for investigating ligand bias at opioid receptors [1]. Its ~50-fold lower affinity compared to morphine across μ, δ, and κ subtypes, combined with naloxone-reversible in vivo effects (analgesia at 60 mg/kg; hyperactivity at 50 mg/kg in mice), provides a moderate-affinity starting scaffold for structure-activity relationship studies aimed at dissociating analgesic efficacy from abuse liability and respiratory depression [2]. The stereochemical congruence of (-)-lefetamine with (-)-morphine at the C-9 asymmetric center makes it particularly valuable for computational docking studies exploring the stereochemical determinants of opioid receptor activation [3].

NMDA Receptor Pharmacophore Mapping: Stereoselective Channel Blocker Probe

The >30-fold stereoselectivity of DPEA enantiomers for NMDA receptor channel blockade, coupled with the distinct spermine sensitivity profile of the more potent (S)-enantiomer, establishes the 1,2-diphenylethylamine scaffold as a privileged probe for mapping the NMDA channel pharmacophore [1]. The spermine-sensitive binding mode of (S)-DPEA mirrors that of (S)-ketamine (Ki = 323.9 nM) and primary amine channel blockers, contrasting with the spermine-insensitive binding of MK-801 (Ki = 2.5 nM), suggesting that the 1,2-diphenylethylamine scaffold occupies a distinct sub-pocket within the NMDA receptor pore [1][2]. Researchers investigating subtype-selective NMDA antagonists for neurological indications can use (-)-lefetamine as a reference for the stereochemical requirements of channel block at GluN1/GluN2 subunit interfaces.

Cytochrome P450 Phenotyping and Drug-Drug Interaction Screening

The quantitatively defined CYP isozyme contribution profile—CYP2B6 72%, CYP3A4 17%, CYP1A2 8%, CYP2C19 2%, CYP2D6 1%—makes lefetamine a well-characterized probe substrate for CYP2B6 activity assays and pharmacogenetic studies [1]. The dominant CYP2B6 contribution means that lefetamine clearance is disproportionately sensitive to CYP2B6 polymorphisms (e.g., CYP2B6*6 reduced-function allele prevalent in 15-40% of populations) and to CYP2B6 inhibitors (e.g., clopidogrel, ticlopidine), creating a translational model for studying genotype-dependent pharmacokinetic variability [1]. Pharmaceutical scientists investigating drug-drug interaction liability of novel chemical entities can employ lefetamine as a selective CYP2B6 substrate in human liver microsome incubation systems, with LC-MSⁿ quantification as described by Wink et al. [1].

Quote Request

Request a Quote for (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.